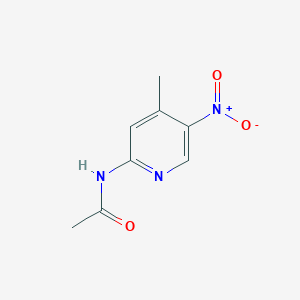

N-(4-methyl-5-nitropyridin-2-yl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-methyl-5-nitropyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c1-5-3-8(10-6(2)12)9-4-7(5)11(13)14/h3-4H,1-2H3,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLYNDDWAMZCDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60543988 | |

| Record name | N-(4-Methyl-5-nitropyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90765-02-9 | |

| Record name | N-(4-Methyl-5-nitropyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of N-(4-methyl-5-nitropyridin-2-yl)acetamide from 2-amino-4-methyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview for the synthesis of N-(4-methyl-5-nitropyridin-2-yl)acetamide, a key intermediate in various pharmaceutical and research applications. The synthesis route detailed herein is the N-acetylation of 2-amino-4-methyl-5-nitropyridine using acetic anhydride. This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, safety considerations, and methods for purification and characterization of the final product. The information is curated to ensure scientific integrity and practical applicability for professionals in the field of drug development and chemical research.

Introduction: Significance and Synthetic Strategy

This compound (C₈H₉N₃O₃, CAS No: 90765-02-9) is a valuable chemical intermediate.[1][2] Its structure, featuring a substituted pyridine ring, makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of the nitro group offers a site for further chemical modification, such as reduction to an amino group, enabling the extension of the molecular scaffold.[3]

The most direct and efficient method for the preparation of this compound is the N-acetylation of 2-amino-4-methyl-5-nitropyridine. This reaction involves the treatment of the primary amine with an acetylating agent, most commonly acetic anhydride. The reaction is typically straightforward and high-yielding.

Reaction Mechanism

The underlying mechanism is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group of 2-amino-4-methyl-5-nitropyridine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a molecule of acetic acid as a leaving group and forming the stable amide product, this compound.

Materials and Methods

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 2-amino-4-methyl-5-nitropyridine | Reagent | Commercially Available | Starting material. Ensure dryness. |

| Acetic Anhydride | ACS Reagent | Commercially Available | Acetylating agent. Use anhydrous. |

| Pyridine | Anhydrous | Commercially Available | Optional solvent/catalyst. |

| Diethyl Ether | Anhydrous | Commercially Available | For precipitation/washing. |

| Sodium Bicarbonate | Saturated Solution | Laboratory Prepared | For neutralization. |

| Deionized Water | Laboratory Supply | ||

| Anhydrous Sodium Sulfate | Reagent | Commercially Available | For drying organic layers. |

Equipment

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with a heating mantle

-

Thermometer

-

Dropping funnel

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) apparatus

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for the acetylation of similar aminopyridines.[4]

Reaction Setup

Caption: Schematic of the reaction setup.

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-methyl-5-nitropyridine (1.0 eq).

-

If desired, dissolve the starting material in a minimal amount of anhydrous pyridine. Pyridine can act as a solvent and a base to neutralize the acetic acid byproduct.

-

Carefully add acetic anhydride (1.2-1.5 eq) to the reaction mixture. The addition can be done using a dropping funnel if the reaction is performed on a larger scale.

Reaction Execution

-

Heat the reaction mixture to a gentle reflux (approximately 70-80 °C) with continuous stirring.

-

Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane. The disappearance of the starting material spot indicates the completion of the reaction. Typically, the reaction is complete within 2-4 hours.

Work-up and Purification

Caption: Workflow for product isolation and purification.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker containing ice-cold water with stirring. This will precipitate the product. Alternatively, diethyl ether can be added to induce crystallization.[4]

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with several portions of cold water to remove any remaining acetic acid and pyridine.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

-

Dry the purified product under vacuum to obtain this compound as a solid.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

-

Melting Point: Determination of the melting point and comparison with the literature value.

-

Spectroscopy:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the acetyl group and the aromatic protons of the pyridine ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the unique carbon atoms in the molecule.

-

IR (Infrared) Spectroscopy: To detect the characteristic vibrational frequencies of the amide C=O and N-H bonds.

-

Mass Spectrometry (MS): To determine the molecular weight of the product (195.18 g/mol ).[1]

-

Safety and Hazard Considerations

A thorough risk assessment must be conducted before commencing the synthesis.

-

2-amino-4-methyl-5-nitropyridine: This compound is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[5][6]

-

Acetic Anhydride: This is a highly corrosive chemical that can cause severe skin and eye burns.[1] It is also flammable.[7] The vapors are irritating to the respiratory tract.[7]

-

Pyridine: Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin. It is also a suspected carcinogen.

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Monitor closely by TLC. |

| Product loss during work-up. | Ensure complete precipitation by using ice-cold water. Avoid excessive washing. | |

| Impure Product | Presence of starting material. | Ensure the reaction goes to completion. Recrystallize the product. |

| Diacetylation byproduct. | Avoid using a large excess of acetic anhydride. |

Conclusion

The N-acetylation of 2-amino-4-methyl-5-nitropyridine with acetic anhydride is a reliable and efficient method for the synthesis of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can consistently obtain a high yield of the desired product with good purity. The versatility of this intermediate makes it a valuable asset in the pursuit of novel chemical entities in drug discovery and development.

References

- 1. appretech.com [appretech.com]

- 2. 90765-02-9|this compound|BLD Pharm [bldpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

N-(4-methyl-5-nitropyridin-2-yl)acetamide chemical properties and structure elucidation

An In-Depth Technical Guide to N-(4-methyl-5-nitropyridin-2-yl)acetamide: Chemical Properties and Structural Elucidation

Abstract

This compound, a substituted nitropyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. As a key intermediate, its structural and chemical properties are paramount for the development of novel molecular entities. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical characteristics, a robust synthetic pathway, and a multi-technique approach to its definitive structural elucidation. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and methodologies grounded in authoritative scientific principles.

Physicochemical and Structural Profile

This compound (CAS No. 90765-02-9) is a solid organic compound.[1][2] Its core structure consists of a pyridine ring substituted with acetamido, methyl, and nitro groups, which impart specific reactivity and physical properties. A summary of its key identifiers and computed properties is presented below.

| Property | Value | Source |

| CAS Number | 90765-02-9 | [1][2][3] |

| Molecular Formula | C₈H₉N₃O₃ | [1][2] |

| Molecular Weight | 195.18 g/mol | [1][2][3] |

| IUPAC Name | This compound | [3] |

| SMILES | CC(=O)NC1=NC=C(C(=C1)C)--INVALID-LINK--[O-] | [3] |

| MDL Number | MFCD05662402 | [1][3] |

Note: Experimental physical properties such as melting point and solubility are not widely reported in public databases. These would need to be determined empirically.

Synthesis Pathway: Acetylation of 2-Amino-4-methyl-5-nitropyridine

The most direct and efficient synthesis of this compound involves the N-acetylation of its corresponding amine precursor, 2-amino-4-methyl-5-nitropyridine (CAS No. 21901-40-6). This reaction is a standard transformation in organic synthesis.

Rationale for Synthetic Design

The choice of acetic anhydride as the acetylating agent is based on its suitable reactivity and the ease of purification, as the primary byproduct is acetic acid, which can be readily removed. A base catalyst, such as pyridine or triethylamine, is employed to neutralize the acetic acid formed, driving the reaction to completion. The workflow is designed to ensure high yield and purity of the final product.

Synthesis Workflow Diagram

References

A Technical Guide to the Spectroscopic Characterization of N-(4-methyl-5-nitropyridin-2-yl)acetamide

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound N-(4-methyl-5-nitropyridin-2-yl)acetamide (CAS No: 90755-02-9). In the absence of a complete, formally published dataset for this specific molecule, this document serves as a predictive guide based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). By analyzing the constituent functional groups and drawing parallels with structurally analogous compounds, we present a robust framework for the identification and characterization of this nitropyridine derivative. This guide is intended to support researchers in the synthesis, purification, and analysis of this and related compounds, providing both theoretical predictions and practical, field-proven insights into experimental design and data interpretation.

Introduction and Molecular Structure

This compound is a substituted pyridine derivative containing an acetamide and a nitro group. These functional groups impart specific electronic and structural properties that are reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming the identity and purity of the compound in research and development settings, particularly in medicinal chemistry where such scaffolds are of interest.

The molecular structure is as follows:

Chemical Formula: C₈H₉N₃O₃ Molecular Weight: 195.18 g/mol

The structural features—a substituted aromatic pyridine ring, a secondary amide linkage, a methyl group, and a nitro group—each give rise to characteristic signals in various spectroscopic techniques. The following sections will detail the predicted spectroscopic data and the rationale behind these predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide definitive information about the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the amide proton. DMSO-d₆ is often preferred for amides as it slows down N-H exchange, resulting in a sharper amide proton signal.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Use a relaxation delay (d1) of at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Employ broadband proton decoupling to simplify the spectrum to singlets for each unique carbon.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the residual solvent peak.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show five distinct signals, corresponding to the different proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 9.0 - 8.5 | Singlet | 1H | Pyridine H-6 | The proton at the 6-position is adjacent to the nitrogen atom and ortho to the electron-withdrawing nitro group, leading to significant deshielding. |

| ~ 8.2 - 7.8 | Singlet | 1H | Pyridine H-3 | The proton at the 3-position is ortho to the electron-withdrawing acetamide group, causing a downfield shift. |

| ~ 2.6 - 2.4 | Singlet | 3H | Pyridine-CH₃ | The methyl group attached to the aromatic ring will appear as a singlet in a typical range for aryl methyls. |

| ~ 2.2 - 2.0 | Singlet | 3H | Acetyl-CH₃ | The methyl group of the acetamide will be a singlet, typically found in this region. |

| ~ 9.5 - 8.5 | Broad Singlet | 1H | NH (Amide) | The amide proton chemical shift is highly variable and solvent-dependent. It often appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, one for each unique carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 168 - 172 | C=O (Amide) | The carbonyl carbon of the amide group is characteristically found in this downfield region.[1] |

| ~ 150 - 155 | Pyridine C-2 | The carbon atom bonded to the amide nitrogen is expected to be significantly deshielded. |

| ~ 145 - 150 | Pyridine C-5 | The carbon atom bearing the nitro group will be strongly deshielded due to the electron-withdrawing nature of the nitro group. |

| ~ 140 - 145 | Pyridine C-4 | The carbon atom with the methyl substituent. |

| ~ 135 - 140 | Pyridine C-6 | The carbon atom adjacent to the ring nitrogen and ortho to the nitro group. |

| ~ 115 - 120 | Pyridine C-3 | The carbon atom ortho to the acetamide group. |

| ~ 24 - 26 | Acetyl-CH₃ | The methyl carbon of the acetyl group. |

| ~ 18 - 22 | Pyridine-CH₃ | The methyl carbon attached to the pyridine ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the amide and nitro groups.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR), where a small amount of the solid is pressed against an ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is standard.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Predicted IR Absorption Frequencies

The IR spectrum will provide clear evidence for the key functional groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3300 - 3100 | Medium | N-H Stretch | The N-H stretching vibration of the secondary amide.[2] This band may be broadened due to hydrogen bonding in the solid state. |

| ~ 3100 - 3000 | Weak | C-H Stretch (Aromatic) | C-H stretching vibrations of the pyridine ring. |

| ~ 3000 - 2850 | Weak | C-H Stretch (Aliphatic) | C-H stretching vibrations of the methyl groups.[3] |

| ~ 1700 - 1660 | Strong | C=O Stretch (Amide I) | The carbonyl stretch of the secondary amide is a very strong and characteristic absorption.[2][4] |

| ~ 1600 - 1570 | Medium | C=C & C=N Stretch | Aromatic ring stretching vibrations. |

| ~ 1550 - 1475 | Strong | Asymmetric NO₂ Stretch | This is a very strong and characteristic absorption for aromatic nitro compounds.[5][6][7] |

| ~ 1550 - 1510 | Medium | N-H Bend (Amide II) | This band arises from a coupling of the N-H bending and C-N stretching vibrations.[2] |

| ~ 1360 - 1290 | Strong | Symmetric NO₂ Stretch | The second strong, characteristic absorption for the nitro group.[5][6][7] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). For a relatively non-volatile solid, LC-MS with electrospray ionization (ESI) is a common choice.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be effective, protonating the molecule to form the [M+H]⁺ ion. Electron Ionization (EI) would also be suitable if using GC-MS, which would generate the molecular ion (M⁺˙) and extensive fragmentation.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition:

-

Full Scan: Acquire a full scan mass spectrum to determine the molecular weight and observe the overall fragmentation pattern.

-

Tandem MS (MS/MS): To gain more detailed structural information, the [M+H]⁺ (or M⁺˙) ion can be isolated and fragmented by collision-induced dissociation (CID). The resulting product ion spectrum provides valuable information about the connectivity of the molecule.

-

Predicted Mass Spectrum and Fragmentation

High-Resolution Mass Spectrometry (HRMS): The calculated exact mass of the [M+H]⁺ ion (C₈H₁₀N₃O₃⁺) is 196.0717. An experimental measurement within a few ppm of this value would confirm the elemental composition.

Low-Resolution Mass Spectrometry (ESI-MS):

-

[M+H]⁺: The base peak or a prominent peak is expected at m/z 196.

Electron Ionization (EI) Fragmentation:

-

M⁺˙: The molecular ion peak at m/z 195 would be observed.

-

Key Fragments: The fragmentation of the molecular ion is expected to proceed through several characteristic pathways.

Diagram: Predicted ESI-MS/MS Fragmentation of [M+H]⁺

Caption: Predicted fragmentation pathways for protonated this compound.

Interpretation of Key Fragmentation Pathways:

-

Loss of Ketene (CH₂=C=O): A common fragmentation pathway for N-acetylated compounds is the loss of a neutral ketene molecule (42 Da), which would result in a fragment ion at m/z 154.[8] This corresponds to the protonated 4-methyl-5-nitropyridin-2-amine.

-

Loss of the Nitro Group (NO₂): The nitro group can be lost as a radical (46 Da), leading to a fragment at m/z 150.

-

Loss of the Acetyl Group (CH₃CO): Cleavage of the amide bond can result in the loss of an acetyl radical (43 Da), giving an ion at m/z 153.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected chemical shifts, absorption frequencies, and fragmentation patterns, researchers can confidently identify and characterize this compound. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. This document serves as a valuable resource for scientists engaged in the synthesis and analysis of novel heterocyclic compounds, bridging the gap between theoretical principles and practical application.

References

- 1. api.pageplace.de [api.pageplace.de]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 6. benchchem.com [benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Determining the Solubility Profile of N-(4-methyl-5-nitropyridin-2-yl)acetamide in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of drug development, profoundly influencing crystallization, purification, formulation, and overall process efficiency.[1] This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine the solubility profile of N-(4-methyl-5-nitropyridin-2-yl)acetamide. While specific experimental data for this compound is not publicly available, this document outlines the governing principles, authoritative experimental protocols, and robust analytical methodologies required to generate a reliable and comprehensive solubility profile. The focus is on the "gold standard" isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification, ensuring scientific rigor and data integrity.

Introduction: The Significance of a Solubility Profile

This compound (CAS: 90765-02-9) is an organic molecule featuring a substituted pyridine core.[2][3] Its structure, which includes a polar nitro group, a hydrogen-bond accepting acetamide group, and a less polar methyl-substituted aromatic ring, suggests a complex and varied solubility behavior across different organic solvents.[4][5] Understanding this behavior is not an academic exercise; it is critical for:

-

Crystallization Process Development: Selecting an appropriate solvent system is paramount for controlling crystal form (polymorphism), purity, and yield. A solvent in which the API has moderate solubility and a steep solubility-temperature curve is often ideal for cooling crystallization.

-

Purification: Solubility differences between the API and its impurities in various solvents are exploited in purification strategies, particularly recrystallization.

-

Formulation: For liquid dosage forms or advanced formulations like nanosuspensions, knowledge of solubility in pharmaceutically acceptable solvents is essential for achieving desired drug loading and stability.[1][6]

-

Process Safety and Efficiency: Accurate solubility data informs solvent selection to maximize throughput, minimize waste, and ensure safe operating conditions.

This guide provides the theoretical and practical tools to build a scientifically sound solubility profile for this compound, enabling informed decision-making throughout the development lifecycle.

Part I: Theoretical Framework & Pre-Experimental Strategy

The Thermodynamics of Dissolution

Solubility is a thermodynamic equilibrium state, defined as the maximum amount of a solute that can dissolve in a solvent at a specific temperature and pressure.[7] The process is governed by two key energetic factors:

-

Lattice Energy (Endothermic): The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.[8]

-

Solvation Energy (Exothermic): The energy released when solute molecules interact with solvent molecules.[8]

A compound dissolves when the energy released during solvation is sufficient to overcome the lattice energy of the solid and the energy needed to create a cavity in the solvent. The "like dissolves like" principle is a useful heuristic; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents, due to favorable intermolecular interactions (e.g., hydrogen bonding, dipole-dipole interactions).[9]

Strategic Solvent Selection

To build a comprehensive profile, a diverse range of solvents should be selected, covering different polarity classes and hydrogen bonding capabilities. This allows for a thorough understanding of the solute-solvent interactions.

Table 1: Recommended Solvent Panel for Solubility Screening

| Solvent Class | Example Solvents | Primary Interactions with Solute |

| Polar Protic | Methanol, Ethanol | Hydrogen bond donating and accepting, dipole-dipole |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Dipole-dipole, hydrogen bond accepting |

| Moderately Polar | Ethyl Acetate, Dichloromethane (DCM) | Primarily dipole-dipole |

| Non-Polar | Toluene, Heptane/Hexanes | van der Waals / London dispersion forces |

Causality Behind Choices: This selection is designed to probe the specific functional groups of this compound. Polar protic solvents will interact strongly with the acetamide and nitro groups. Polar aprotic solvents will also interact with these groups, but without the hydrogen bond donation. Non-polar solvents will primarily interact with the pyridine ring and methyl group, providing a baseline for hydrophobic interactions.[10]

Part II: Experimental Determination of Equilibrium Solubility

The isothermal shake-flask method is the most reliable and widely accepted technique for determining equilibrium solubility.[11][12] It ensures that the solution has reached a true thermodynamic equilibrium with the excess solid, providing a definitive solubility value.[13]

Detailed Protocol: Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature (e.g., 25°C).

Materials:

-

This compound (solid, characterized purity >99%)

-

HPLC-grade organic solvents (as per Table 1)

-

Scintillation vials or flasks with screw caps

-

Analytical balance

-

Temperature-controlled orbital shaker or agitator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes for dilutions

Protocol Steps:

-

Preparation: Add an excess amount of solid this compound to a series of vials. "Excess" is critical; there must be visible undissolved solid at the end of the experiment to ensure saturation.[12] A preliminary test with a small amount can help estimate the required quantity.[11]

-

Solvent Addition: Accurately add a known volume or mass of the desired solvent to each vial.

-

Equilibration: Secure the vials in a temperature-controlled shaker set to 25°C (or the desired temperature). Agitate the slurries for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical.[11][14]

-

Expert Insight: It is crucial to demonstrate that equilibrium has been reached. This is done by taking samples at different time points (e.g., 24h, 48h, 72h) and showing that the measured concentration no longer changes significantly.[11]

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a chemically compatible syringe filter (e.g., PTFE) to remove all undissolved solid particles.

-

Self-Validation Check: The filtration step is critical. Any particulate matter will lead to an overestimation of solubility. Using a small pore size (e.g., 0.22 µm) is essential.

-

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the calibrated range of the HPLC method. Record the dilution factor precisely.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

Workflow for Solubility Determination

Part III: Analytical Quantification via HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred technique for quantifying the dissolved solute due to its high specificity, sensitivity, and ability to separate the analyte from potential impurities or degradants.[15][16]

Protocol: HPLC Method Development & Analysis

Objective: To develop a robust, isocratic reversed-phase HPLC method for the quantification of this compound.

Instrumentation & Columns:

-

HPLC system with a UV/Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Protocol Steps:

-

Wavelength Selection: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile) and scan using a UV spectrophotometer to find the wavelength of maximum absorbance (λmax). This will be the detection wavelength for the HPLC method.

-

Mobile Phase Selection: Start with a simple mobile phase, such as a mixture of Acetonitrile (ACN) and Water. A starting point could be 60:40 ACN:Water. Adjust the ratio to achieve a reasonable retention time (typically 3-10 minutes) and good peak shape.[17][18]

-

Method Optimization: Adjust parameters like mobile phase composition and flow rate (e.g., 1.0 mL/min) to ensure the analyte peak is sharp, symmetrical, and well-resolved from any other peaks.[19]

-

Calibration Curve Preparation:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., ACN).

-

Perform a series of serial dilutions to create at least five calibration standards spanning the expected concentration range of the diluted solubility samples.

-

-

Analysis & Quantification:

-

Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has excellent linearity (R² > 0.999).

-

Inject the diluted solubility samples (prepared in section 3.1).

-

Use the peak area from the sample chromatogram and the linear regression equation from the calibration curve to determine the concentration in the diluted sample.

-

-

Final Calculation: Calculate the original solubility in the solvent using the following formula, accounting for the dilution factor:

-

Solubility (mg/mL) = HPLC Concentration (mg/mL) × Dilution Factor

-

HPLC Analysis Workflow

Part IV: Data Presentation and Interpretation

The final solubility data should be compiled into a clear and concise table. This allows for easy comparison across different solvents and provides a valuable dataset for modeling and process development.

Table 2: Hypothetical Solubility Profile of this compound at 25°C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (Mole Fraction, x) |

| Heptane | Non-Polar | < 0.1 | < 0.0001 |

| Toluene | Non-Polar | 1.5 | 0.003 |

| Dichloromethane | Moderately Polar | 25.8 | 0.038 |

| Ethyl Acetate | Moderately Polar | 15.2 | 0.033 |

| Acetone | Polar Aprotic | 85.6 | 0.102 |

| Acetonitrile | Polar Aprotic | 60.1 | 0.121 |

| Ethanol | Polar Protic | 42.5 | 0.051 |

| Methanol | Polar Protic | 55.3 | 0.088 |

Disclaimer: The data presented in Table 2 is purely hypothetical and for illustrative purposes. It is designed to reflect expected chemical trends but must be determined experimentally.

Interpreting the Profile

-

High Solubility in Polar Aprotic Solvents: The hypothetical high solubility in solvents like Acetone and Acetonitrile would be attributed to strong dipole-dipole interactions between the solvent and the polar nitro and acetamide functionalities of the solute.

-

Good Solubility in Alcohols: Solubility in methanol and ethanol is likely driven by their ability to form hydrogen bonds with the acetamide group.[5]

-

Low Solubility in Non-Polar Solvents: The very low solubility in heptane is expected, as the non-polar solvent cannot effectively solvate the polar regions of the molecule.[4] The slight solubility in toluene might be due to pi-pi stacking interactions with the pyridine ring.

Conclusion

Determining the solubility profile of this compound is a fundamental step in its development pathway. By following a systematic approach that combines the reliable isothermal shake-flask method with precise HPLC quantification, researchers can generate high-quality, trustworthy data. This data forms the bedrock for rational solvent selection, enabling the design of robust and efficient crystallization processes, purification protocols, and ultimately, viable drug formulations. This guide provides the necessary framework to execute such a study with scientific integrity and practical insight.

References

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 90765-02-9|this compound|BLD Pharm [bldpharm.com]

- 3. appretech.com [appretech.com]

- 4. Solubility and Molecular Structure [saylordotorg.github.io]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

- 11. who.int [who.int]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. enamine.net [enamine.net]

- 15. Overview of RP-HPLC method development for drug estimation. [wisdomlib.org]

- 16. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 18. asianjpr.com [asianjpr.com]

- 19. pharmtech.com [pharmtech.com]

Molecular weight and formula of N-(4-methyl-5-nitropyridin-2-yl)acetamide

An In-Depth Technical Guide to N-(4-methyl-5-nitropyridin-2-yl)acetamide

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 90765-02-9), a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will explore its fundamental physicochemical properties, detail a robust and logical synthetic pathway, outline a self-validating analytical workflow for characterization and quality control, and discuss its potential applications in research and drug development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep technical understanding of this compound.

Introduction and Core Properties

This compound is a substituted pyridine derivative. Its structure, featuring an acetamide group, a methyl group, and a nitro group on the pyridine ring, makes it a versatile intermediate. The pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, while the nitro and amide functionalities serve as critical handles for further chemical modification. This compound is primarily utilized as a research chemical and an intermediate in the synthesis of more complex molecules.[1]

Physicochemical Data Summary

The fundamental properties of this compound are summarized in the table below. This data is essential for experimental design, reaction setup, and safety assessments.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 90765-02-9 | [2] |

| Molecular Formula | C₈H₉N₃O₃ | [2] |

| Molecular Weight | 195.18 g/mol | [2] |

| Typical Purity | ≥ 98% | [2] |

| Appearance | Solid (Typical) | N/A |

| Storage | Sealed in dry, 2-8°C | [3] |

Synthesis and Mechanistic Insights

While numerous suppliers offer this compound, understanding its synthesis is crucial for process development and impurity profiling. A logical and industrially relevant synthesis proceeds via a two-step pathway starting from 2-amino-4-methylpyridine.

Synthetic Pathway Overview

The synthesis involves two classical and high-yielding transformations: electrophilic nitration followed by N-acetylation. The causality behind this sequence is paramount; performing acetylation first would render the ring less susceptible to nitration, leading to lower yields and harsher required conditions.

Caption: Proposed synthetic workflow for this compound.

Step 1: Electrophilic Nitration of 2-Amino-4-methylpyridine

Principle: The first step is the regioselective nitration of 2-amino-4-methylpyridine. The amino group at the C2 position is a powerful activating and ortho-, para-directing group. This electronic influence strongly favors the introduction of the nitro group at the C5 position (para to the amino group), minimizing the formation of other isomers.[4]

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a stirrer and cooling bath, slowly add 2-amino-4-methylpyridine to a pre-chilled mixture of concentrated sulfuric acid and nitric acid.

-

Temperature Control: Maintain the reaction temperature below 10°C during the addition. This is critical to control the exothermic reaction and prevent over-nitration or degradation.

-

Reaction Monitoring: Stir the mixture for a specified time (e.g., 2-4 hours) at a controlled temperature.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product, 2-amino-4-methyl-5-nitropyridine (CAS: 21901-40-6).[6]

-

Purification: Filter the crude product, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol can be performed if higher purity is needed.

Step 2: N-Acetylation of 2-Amino-4-methyl-5-nitropyridine

Principle: The final step is the formation of the amide bond via N-acetylation of the primary amine intermediate. Acetic anhydride is a common, effective, and relatively inexpensive acetylating agent.

Experimental Protocol:

-

Reaction Setup: Dissolve the 2-amino-4-methyl-5-nitropyridine intermediate in a suitable solvent (e.g., acetic acid or pyridine).

-

Reagent Addition: Add acetic anhydride to the solution. A catalytic amount of acid (if not using acetic acid as solvent) or a base (like pyridine, which also acts as a solvent) can be used to facilitate the reaction.

-

Reaction Conditions: Heat the mixture under reflux for a set duration (e.g., 1-2 hours).[5] The reaction progress should be monitored by TLC.

-

Work-up and Isolation: After completion, cool the reaction mixture and pour it into cold water to precipitate the final product.

-

Purification: Filter the solid this compound, wash thoroughly with water to remove residual acid, and dry under vacuum.

Characterization and Quality Control: A Self-Validating System

To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is mandatory. Each technique provides orthogonal data, creating a self-validating system that confirms the structure and quantifies purity with high confidence.

-

Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides unequivocal structural confirmation by mapping the carbon-hydrogen framework. The chemical shifts, integration, and coupling patterns must be consistent with the target structure.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) would typically show the [M+H]⁺ ion at m/z 196.18.

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. An optimized HPLC method should show a single major peak, allowing for quantification of purity (typically >98%).

-

Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of key functional groups, such as N-H stretches (around 3300 cm⁻¹), C=O stretch of the amide (around 1680 cm⁻¹), and characteristic N-O stretches of the nitro group (around 1550 and 1350 cm⁻¹).

Applications in Research and Drug Development

This compound is not an end-product but a valuable intermediate. Its utility stems from the chemical reactivity of its functional groups.

-

Precursor to Amino Derivatives: The most significant application is the reduction of the nitro group to an amine. This transformation unlocks a crucial synthetic handle. The resulting 2-acetamido-5-aminopyridine derivative can be used in coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or further functionalized to build complex molecular architectures.[7]

-

Medicinal Chemistry Scaffold: Substituted acetamidopyridines are explored for various therapeutic targets. For instance, analogues have been synthesized and investigated as anticolitis agents through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[8] The core structure is a key component in developing novel inhibitors for a range of biological targets.

-

Fragment-Based Drug Discovery (FBDD): As a well-defined heterocyclic fragment, it can be used in screening libraries for FBDD campaigns to identify initial hits against protein targets.

Caption: Role of the title compound as a versatile chemical intermediate.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed. While a specific, comprehensive toxicological profile for this compound is not widely published, data from structurally related nitroaromatic and pyridine compounds suggest the following precautions.

-

Hazard Classification: Based on related compounds, it should be handled as a substance that may be harmful if swallowed and can cause skin and serious eye irritation.[6][9]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

This compound is intended for research and development purposes only.

Conclusion

This compound is a well-characterized chemical intermediate with significant potential in synthetic and medicinal chemistry. Its straightforward and logical synthesis, combined with the versatile reactivity of its functional groups, establishes it as a valuable building block for the creation of novel compounds and complex molecular scaffolds. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in a research and development setting.

References

- 1. 90765-02-9|this compound|BLD Pharm [bldpharm.com]

- 2. appretech.com [appretech.com]

- 3. chemscene.com [chemscene.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Amino-4-methyl-5-nitropyridine | C6H7N3O2 | CID 243165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine - Google Patents [patents.google.com]

- 8. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide | C14H20N4O3 | CID 23507600 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of N-(4-methyl-5-nitropyridin-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-methyl-5-nitropyridin-2-yl)acetamide is a substituted nitropyridine derivative of interest in medicinal chemistry and drug discovery. The presence of a nitro group on the pyridine ring, coupled with an acetamide functional group, imparts a unique electronic and chemical profile to the molecule. As with any compound intended for pharmaceutical research and development, a thorough understanding of its stability is paramount. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and a detailed protocol for conducting forced degradation studies to elucidate its degradation pathways and establish a stability-indicating analytical method.

While specific degradation products for this compound are not extensively documented in publicly available literature, this guide will draw upon the known reactivity of its constituent functional groups—nitropyridines and acetamides—to predict potential degradation pathways and provide a robust framework for experimental investigation.

Physicochemical Properties Relevant to Stability

The inherent stability of this compound is governed by its molecular structure. Key features include:

-

Nitropyridine Ring: The pyridine ring is an electron-deficient aromatic system. The presence of a strongly electron-withdrawing nitro group further deactivates the ring, making it less susceptible to electrophilic attack but more vulnerable to nucleophilic substitution. The nitro group itself can be susceptible to reduction.

-

Acetamide Group: The amide bond in the acetamide moiety is susceptible to hydrolysis under both acidic and basic conditions.

-

Methyl Group: The methyl group is generally stable but can influence the electronic properties of the pyridine ring.

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value/Information | Reference |

| Molecular Formula | C8H9N3O3 | [1] |

| Molecular Weight | 195.18 g/mol | [1] |

| Appearance | Solid (predicted) | |

| pKa | Not experimentally determined. The pyridine nitrogen is expected to be weakly basic due to the electron-withdrawing nitro and acetamido groups. | |

| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like DMSO and DMF. | [2] |

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated under various stress conditions. A visual representation of these potential pathways is provided in the following diagram.

Figure 1: Potential degradation pathways for this compound.

Hydrolytic Degradation

The amide linkage is a primary site for hydrolytic cleavage.[3]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the acetamide group can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the formation of 2-amino-4-methyl-5-nitropyridine and acetic acid.

-

Base-Catalyzed Hydrolysis: In basic media, the hydroxide ion can directly attack the carbonyl carbon of the amide, leading to the same degradation products: 2-amino-4-methyl-5-nitropyridine and acetate.

Reductive Degradation

The nitro group is susceptible to reduction, which can occur through various mechanisms and lead to several products, including nitroso, hydroxylamino, and ultimately amino derivatives. The formation of N-(5-amino-4-methylpyridin-2-yl)acetamide is a likely outcome in the presence of reducing agents.

Photodegradation

Aromatic nitro compounds are often sensitive to light.[4] Upon absorption of UV or visible light, the molecule can be excited to a higher energy state, leading to a variety of reactions, including rearrangement, fragmentation, or reaction with other molecules. The specific photoproducts are difficult to predict without experimental data.

Oxidative Degradation

The pyridine nitrogen can be oxidized to an N-oxide in the presence of strong oxidizing agents like hydrogen peroxide. The aromatic ring itself could also be susceptible to oxidative cleavage under harsh conditions.

Thermal Degradation

At elevated temperatures, thermal decomposition can occur.[5] The weakest bonds in the molecule are likely to break first, potentially leading to fragmentation of the molecule. The specific decomposition products and pathway are dependent on the temperature and the presence of other substances.

Recommended Storage and Handling

Given the potential for degradation, proper storage and handling are crucial to maintain the integrity of this compound.

Storage Conditions

The following storage conditions are recommended to minimize degradation.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | To minimize thermal degradation and slow down the rates of other chemical reactions. |

| Light | Protect from light. Store in an amber vial or a light-proof container. | To prevent photodegradation. |

| Atmosphere | Store in a tightly sealed container. For long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen). | To protect from moisture, which can promote hydrolysis, and from oxygen, which can cause oxidative degradation. |

| Incompatible Materials | Store away from strong acids, strong bases, strong oxidizing agents, and strong reducing agents. | To prevent chemical reactions that can lead to degradation. |

Handling Precautions

-

Handle the compound in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify likely degradation products, understand degradation pathways, and develop a stability-indicating analytical method.[6][7] The following is a detailed protocol for conducting such a study on this compound.

References

A Theoretical and Computational Blueprint for the Analysis of N-(4-methyl-5-nitropyridin-2-yl)acetamide: A Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational framework for the in-depth analysis of N-(4-methyl-5-nitropyridin-2-yl)acetamide, a heterocyclic compound with potential applications in drug development. In the absence of extensive published experimental data for this specific molecule, this document serves as a blueprint for researchers, outlining a robust workflow that integrates quantum chemical calculations and molecular docking simulations. By elucidating the molecule's structural, electronic, spectroscopic, and interactive properties, this guide aims to accelerate its evaluation as a potential therapeutic agent. We will detail the causality behind the choice of computational methods, ensuring a self-validating and reproducible research strategy.

Introduction: The Rationale for Investigating this compound

This compound, with the chemical formula C8H9N3O3, belongs to the class of substituted pyridines, a scaffold of significant interest in medicinal chemistry due to its presence in numerous approved drugs.[1] The acetamide and nitro functional groups, along with the methyl-substituted pyridine ring, suggest the potential for diverse biological activities. Acetamide derivatives have been explored for various therapeutic applications, including their roles as modulators of enzymes and receptors.[2] The nitro group, an electron-withdrawing moiety, can significantly influence the molecule's electronic properties and potential for biological interactions.

This guide will lay out a systematic approach to characterize this compound using a suite of computational tools. This in-silico analysis is a crucial first step in modern drug discovery, enabling the prediction of molecular properties and the generation of hypotheses that can be tested experimentally, thereby saving significant time and resources.

Theoretical and Computational Methodology: A Justified Approach

The core of our proposed investigation lies in the application of Density Functional Theory (DFT), a powerful quantum chemical method that provides a good balance between accuracy and computational cost for studying medium-sized organic molecules.[3]

Geometry Optimization and Structural Analysis

The initial and most critical step is to determine the most stable three-dimensional conformation of this compound.

Protocol:

-

Initial Structure Generation: The 2D structure of this compound will be drawn using molecular editing software and converted to a 3D structure.

-

Computational Method: Geometry optimization will be performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-311++G(d,p) basis set in the Gaussian suite of programs.[3]

-

Justification: The B3LYP functional is widely used and has been shown to provide reliable geometric parameters for organic molecules. The 6-311++G(d,p) basis set is chosen for its inclusion of diffuse functions (++) to accurately describe lone pairs and polarization functions (d,p) to account for the anisotropic electron distribution in the molecule.

-

-

Frequency Calculation: A frequency calculation will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Spectroscopic Characterization (FT-IR, FT-Raman, and UV-Vis)

Computational spectroscopy allows for the prediction of vibrational and electronic spectra, which can aid in the interpretation of experimental data.

Protocol:

-

Vibrational Frequencies: The harmonic vibrational frequencies will be calculated from the optimized geometry using the same DFT method. The calculated frequencies are often systematically higher than experimental values, so a scaling factor (typically around 0.96) is applied.[4] The predicted FT-IR and FT-Raman spectra will be generated.

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations will be employed to predict the electronic absorption spectra in a suitable solvent (e.g., ethanol or DMSO) using the Polarizable Continuum Model (PCM).[5] This will provide information about the electronic transitions and the maximum absorption wavelengths (λmax).

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic properties.[6][7]

Protocol:

-

HOMO-LUMO Energies: The energies of the HOMO and LUMO will be extracted from the DFT output.

-

Energy Gap (ΔE): The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) will be calculated. A smaller energy gap suggests higher chemical reactivity and lower kinetic stability.[6][8]

-

Visualization: The 3D distributions of the HOMO and LUMO will be visualized to identify the regions of the molecule involved in electron donation and acceptance.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and identifying sites for electrophilic and nucleophilic attack.[9]

Protocol:

-

MEP Calculation: The MEP will be calculated on the electron density surface of the optimized molecule.

-

Color Coding: The MEP map will be color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular interactions, charge delocalization, and hyperconjugative effects, which contribute to molecular stability.[10][11]

Protocol:

-

NBO Calculation: NBO analysis will be performed on the optimized structure.

-

Interaction Energies: The second-order perturbation theory analysis of the Fock matrix in the NBO basis will be examined to identify significant donor-acceptor interactions and their stabilization energies (E(2)).

Predicted Molecular Properties and Discussion

Based on the methodologies outlined above, we can anticipate the following key findings for this compound.

Structural and Spectroscopic Profile

| Parameter | Predicted Value/Observation | Significance |

| Optimized Geometry | Non-planar structure with the acetamide group likely twisted relative to the pyridine ring due to steric hindrance. | The 3D conformation is critical for receptor binding. |

| Key Vibrational Frequencies | Characteristic peaks for N-H stretching, C=O stretching (amide I), N-O stretching (nitro group), and C-H stretching. | Provides a theoretical spectrum for comparison with experimental data. |

| UV-Vis Absorption | Expected absorption bands in the UV region corresponding to π→π* and n→π* electronic transitions. | Helps in understanding the electronic structure and can be used for quantitative analysis. |

Electronic and Reactivity Descriptors

| Descriptor | Predicted Value | Implication for Bioactivity |

| HOMO Energy | Relatively low | Indicates a molecule that is not easily oxidized. |

| LUMO Energy | Low | Suggests a propensity to accept electrons, potentially interacting with electron-rich biological nucleophiles. |

| HOMO-LUMO Gap (ΔE) | Moderate | A balance between stability and reactivity, which is often desirable for drug candidates. |

| Dipole Moment | High | Indicates a polar molecule, which could influence its solubility and ability to form hydrogen bonds. |

HOMO and LUMO Distribution: The HOMO is expected to be localized primarily on the pyridine ring and the amide nitrogen, while the LUMO is likely to be concentrated on the nitro group and the pyridine ring, indicating these as the primary sites for electron donation and acceptance, respectively.

MEP Analysis: The MEP map is predicted to show a negative potential (red) around the oxygen atoms of the nitro and carbonyl groups, making them likely hydrogen bond acceptors. A positive potential (blue) is expected around the amide N-H group, indicating its role as a hydrogen bond donor.

NBO Analysis: Significant hyperconjugative interactions are anticipated between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds, contributing to the overall stability of the molecule.

Molecular Docking: Probing Potential Biological Targets

To explore the therapeutic potential of this compound, molecular docking studies can be performed against relevant biological targets. Given the structural motifs, potential targets could include kinases, cyclooxygenases, or bacterial enzymes. For illustrative purposes, we will outline a protocol for docking against a hypothetical kinase target.

Protocol:

-

Target Selection and Preparation: A crystal structure of the target protein (e.g., from the Protein Data Bank) will be obtained. Water molecules and co-crystallized ligands will be removed, and polar hydrogens will be added.

-

Ligand Preparation: The optimized 3D structure of this compound will be prepared by assigning charges and defining rotatable bonds.

-

Docking Simulation: A docking program such as AutoDock Vina or Glide will be used to predict the binding pose and affinity of the ligand within the active site of the protein.

-

Analysis of Interactions: The resulting docked poses will be visualized and analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein residues.

Expected Outcome: The docking results would provide a binding energy score, indicating the strength of the interaction, and a visual representation of how the molecule fits into the active site. This information is invaluable for understanding the potential mechanism of action and for guiding further lead optimization.

Conclusion and Future Directions

This guide has presented a comprehensive theoretical and computational strategy for the characterization of this compound. The proposed workflow, leveraging DFT and molecular docking, provides a solid foundation for predicting its physicochemical properties and exploring its potential as a drug candidate. The in silico data generated through these methods can effectively guide future experimental work, including chemical synthesis, spectroscopic analysis, and biological activity screening. This integrated approach exemplifies a modern, efficient paradigm in the early stages of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vibrational analysis of 2-[4-(N-dodecanoylamino)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of vibrational spectroscopy to study 2-[4-(N-dodecanoylamino)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole: a combined theoretical and experimental approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Speculative analysis on the electronic structure, IR assignments and molecular docking of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, an anti-amoebic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

Methodological & Application

Application Note: A Comprehensive Guide to the Acylation of 2-amino-4-methyl-5-nitropyridine

Introduction

2-Amino-4-methyl-5-nitropyridine is a valuable building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay of the electron-donating amino and methyl groups with the electron-withdrawing nitro group on the pyridine ring, make it a versatile scaffold for the synthesis of a diverse array of functional molecules. Acylation of the 2-amino group is a fundamental transformation that allows for the introduction of various acyl moieties, thereby modulating the compound's steric and electronic characteristics, solubility, and biological activity. This application note provides a detailed and scientifically grounded protocol for the N-acylation of 2-amino-4-methyl-5-nitropyridine, with a focus on acetylation as a representative example. The causality behind experimental choices, a self-validating protocol, and comprehensive referencing are central to this guide, ensuring its utility for researchers in both academic and industrial settings.

Reaction Mechanism and Scientific Rationale

The N-acylation of 2-amino-4-methyl-5-nitropyridine proceeds via a nucleophilic acyl substitution mechanism. The exocyclic amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride or an acyl chloride).

The presence of the electron-withdrawing nitro group at the 5-position decreases the electron density of the pyridine ring and, consequently, reduces the nucleophilicity of the 2-amino group compared to non-nitrated aminopyridines. This deactivation necessitates careful consideration of the reaction conditions to ensure efficient conversion.

Choice of Acylating Agent:

-

Acetic Anhydride: A common and effective reagent for acetylation. It is less reactive than acetyl chloride, which can be advantageous in preventing side reactions. The reaction produces acetic acid as a byproduct.

-

Acyl Chlorides: More reactive than anhydrides, allowing for faster reactions, often at lower temperatures. However, they are more sensitive to moisture and produce corrosive hydrogen chloride gas, necessitating the use of a base to neutralize it.

Role of a Base/Catalyst:

In reactions with acyl chlorides, a non-nucleophilic base such as triethylamine or pyridine is crucial to scavenge the HCl produced, driving the reaction to completion. When using acetic anhydride, a base is not strictly necessary as the amino group of the substrate can act as a base. However, the addition of a catalytic amount of a base like pyridine can accelerate the reaction. Pyridine can react with the acylating agent to form a more reactive acylpyridinium salt intermediate.

Experimental Protocol: N-Acetylation of 2-amino-4-methyl-5-nitropyridine

This protocol details the acetylation of 2-amino-4-methyl-5-nitropyridine using acetic anhydride.

Materials:

-

2-amino-4-methyl-5-nitropyridine (CAS: 21901-40-6)

-

Acetic anhydride (CAS: 108-24-7)

-

Pyridine (anhydrous) (CAS: 110-86-1)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

Safety Precautions:

-

2-amino-4-methyl-5-nitropyridine is a potential irritant.[1] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Acetic anhydride is corrosive and a lachrymator. Work in a well-ventilated fume hood and wear appropriate PPE.

-

Pyridine is flammable and has a strong, unpleasant odor. Handle in a fume hood.

-

Always perform reactions in a well-ventilated area.

Reaction Setup and Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-methyl-5-nitropyridine (1.0 eq).

-

Add an excess of acetic anhydride (e.g., 5-10 eq) to the flask. The acetic anhydride can also serve as the solvent.

-

Add a catalytic amount of anhydrous pyridine (e.g., 0.1 eq).

-

Heat the reaction mixture to a gentle reflux (approximately 130-140 °C) with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

Work-up and Purification:

-

Carefully and slowly pour the cooled reaction mixture into a beaker containing ice-cold water to quench the excess acetic anhydride. Caution: This is an exothermic process.

-

Once the quenching is complete, basify the aqueous solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is ~8.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, N-(4-methyl-5-nitropyridin-2-yl)acetamide (CAS: 90765-02-9), can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography if necessary.[2][3]

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 2-amino-4-methyl-5-nitropyridine | |

| Molecular Formula | C₆H₇N₃O₂ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| Product | This compound | |

| Molecular Formula | C₈H₉N₃O₃ | [2] |

| Molecular Weight | 195.18 g/mol | [2] |

| Reaction Conditions | ||

| Acylating Agent | Acetic Anhydride | |

| Catalyst | Pyridine (catalytic) | |

| Temperature | Reflux (~130-140 °C) | |

| Reaction Time | 2-4 hours | |

| Expected Yield | >90% (based on analogous reactions) | [4] |

Visualizations

Chemical Reaction Scheme

Caption: N-acetylation of 2-amino-4-methyl-5-nitropyridine.

Experimental Workflow

Caption: Step-by-step experimental workflow for acylation.

Conclusion

The protocol described in this application note provides a robust and reliable method for the N-acylation of 2-amino-4-methyl-5-nitropyridine. By understanding the underlying reaction mechanism and the rationale for the chosen experimental conditions, researchers can confidently apply and adapt this procedure for the synthesis of a wide range of acylated derivatives. The detailed step-by-step guide, coupled with safety information and expected outcomes, ensures that this protocol is a valuable resource for professionals in drug discovery and chemical synthesis.

References

Application Note: A Validated Thin-Layer Chromatography (TLC) Method for In-Process Monitoring of N-(4-methyl-5-nitropyridin-2-yl)acetamide Synthesis

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, validated protocol for monitoring the synthesis of N-(4-methyl-5-nitropyridin-2-yl)acetamide via Thin-Layer Chromatography (TLC). The synthesis, which involves the N-acetylation of 2-amino-4-methyl-5-nitropyridine, is a crucial transformation in the production of various pharmaceutical intermediates. Real-time reaction monitoring is essential to ensure complete consumption of the starting material, maximize product yield, and minimize the formation of impurities.[1] The described TLC method is rapid, cost-effective, and highly selective, offering clear differentiation between the primary amine starting material and the acetylated product. This guide details the scientific principles behind the separation, a step-by-step experimental protocol, data interpretation, and troubleshooting, designed for immediate implementation in a research or process development setting.

Introduction and Scientific Principle

The synthesis of this compound is typically achieved through the acylation of the primary amino group of 2-amino-4-methyl-5-nitropyridine using an acetylating agent such as acetic anhydride.[2][3][4][5]

Reaction Scheme: 2-amino-4-methyl-5-nitropyridine + Acetic Anhydride → this compound + Acetic Acid

To effectively monitor this reaction, a separation technique that can distinguish between the reactant and the product based on their physicochemical properties is required. Thin-Layer Chromatography (TLC) is an ideal method for this purpose due to its simplicity, speed, and high sensitivity.[6][7]

The separation is based on the principle of normal-phase chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase.[8] The separation of the components in the reaction mixture is governed by their relative polarities:

-

Starting Material (2-amino-4-methyl-5-nitropyridine): This compound contains a primary aromatic amine (-NH₂) group, which is a strong hydrogen bond donor and acceptor.[9] This allows for strong interaction with the polar silanol groups of the silica gel stationary phase, resulting in slower migration up the TLC plate and a lower Retention Factor (Rf) value.[10]

-

Product (this compound): In the product, the primary amine is converted to a secondary amide. The lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group. This significantly reduces the basicity and hydrogen-bonding capability of the nitrogen compared to the starting amine.[11][12] Consequently, the product interacts less strongly with the silica gel, travels further up the plate with the mobile phase, and exhibits a higher Rf value.

This distinct difference in polarity provides a robust basis for a TLC monitoring system.

Validated TLC Protocol

This protocol is designed as a self-validating system, employing a three-lane spotting technique to ensure unambiguous identification of all components throughout the reaction.[13]

Materials and Equipment

-

TLC Plates: Silica gel 60 F₂₅₄ plates

-

Mobile Phase (Eluent): Ethyl Acetate and Hexane (HPLC grade)

-

Developing Chamber: Glass TLC tank with a lid

-

Spotting: Glass capillary tubes (micropipettes)

-